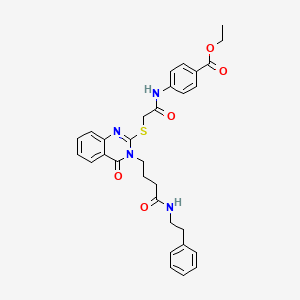

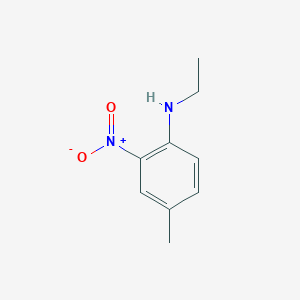

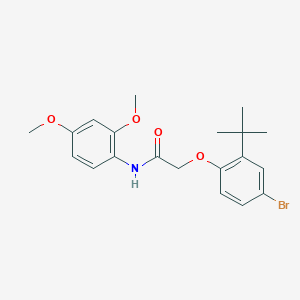

3-Metil-6-(1,2,3,4-tetrahidroisoquinolin-2-il)-3,4-dihidropirimidin-4-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidinone ring and the tetrahydroisoquinoline ring in separate steps, followed by a coupling reaction. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen in the pyrimidinone and tetrahydroisoquinoline rings would likely have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. The pyrimidinone and tetrahydroisoquinoline rings could potentially participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, and stability would be determined by the functional groups present in the molecule .Mecanismo De Acción

3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one acts as a positive allosteric modulator of the dopamine D2 receptor. It enhances the binding of dopamine to the receptor, leading to increased dopaminergic neurotransmission. 3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one also has antioxidant properties, which contribute to its neuroprotective effects.

Biochemical and Physiological Effects

3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one has been shown to increase dopamine release in the striatum and to enhance dopamine-mediated behaviors. It also has been shown to have antioxidant effects, reducing oxidative stress and inflammation in the brain. In cancer cells, 3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one has been shown to induce cell cycle arrest and apoptosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one is a relatively stable compound that can be easily synthesized in the laboratory. It has been shown to have low toxicity and to be well-tolerated in animal studies. However, its mechanism of action is not fully understood, and further studies are needed to fully elucidate its effects.

Direcciones Futuras

Future research on 3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one could focus on its potential use in treating other neurological disorders, such as Huntington's disease and addiction. It could also be studied in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method.

Métodos De Síntesis

The synthesis of 3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one involves the reaction of 3-methyluracil with 2-amino-1,2,3,4-tetrahydroisoquinoline in the presence of acetic anhydride and sulfuric acid. The resulting compound is then treated with sodium hydroxide to yield 3-Methyl-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-3,4-dihydropyrimidin-4-one. This method has been optimized to yield high purity and yield of the compound.

Aplicaciones Científicas De Investigación

Efectos Antiulcerosos y Gastroprotectores

Los derivados de imidazol, como el omeprazol y el pantoprazol, se utilizan ampliamente como inhibidores de la bomba de protones (IBP) para tratar las úlceras gástricas y la enfermedad de reflujo gastroesofágico (ERGE). Estos compuestos reducen la producción de ácido estomacal, promoviendo la curación de las úlceras y proporcionando efectos gastroprotectores.

Además de estas seis aplicaciones, los derivados de 1,3-diazol continúan siendo explorados en varios otros campos, incluidas las actividades antidiabéticas, antialérgicas y antipiréticas. Su versatilidad y diversas propiedades farmacológicas los convierten en objetivos valiosos para el descubrimiento y desarrollo de fármacos. ¡Tenga en cuenta que la investigación en curso puede descubrir aún más aplicaciones para este intrigante compuesto! 🌟

Safety and Hazards

Propiedades

IUPAC Name |

6-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-16-10-15-13(8-14(16)18)17-7-6-11-4-2-3-5-12(11)9-17/h2-5,8,10H,6-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCZHJSHRMFFLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=CC1=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396567.png)

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-methyltriazole-4-carboxamide](/img/structure/B2396577.png)

![Methyl 4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)benzoate](/img/structure/B2396581.png)

![N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide](/img/structure/B2396582.png)

![Methyl 4-(((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2396585.png)

![(E)-3-(benzylideneamino)-2-iminohexahydrothieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B2396586.png)